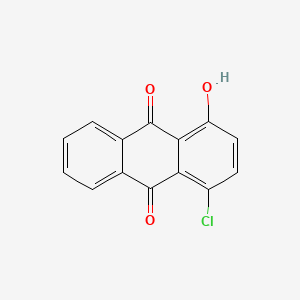

1-Chloro-4-hydroxyanthraquinone

描述

Overview of Anthraquinone (B42736) Core Structure and Chemical Significance

The fundamental framework of anthraquinone is a polycyclic aromatic organic compound with the formula C₁₄H₈O₂. google.com Its structure consists of three fused benzene (B151609) rings, with two ketone groups on the central ring, specifically at positions 9 and 10. google.com This 9,10-anthraquinone skeleton is a planar and relatively rigid structure. wikipedia.org While anthraquinone itself is a pale yellow solid, the introduction of substituent groups onto the aromatic rings gives rise to a vast array of compounds with a wide spectrum of colors and chemical properties. britannica.com

The chemical significance of the anthraquinone core is extensive. It serves as a fundamental building block for a large class of dyes and pigments known as anthraquinone dyes. britannica.comorgsyn.org These dyes are prized for their brilliant colors and excellent lightfastness. britannica.com Beyond colorants, anthraquinone derivatives are found in various pharmaceuticals. dnu.dp.ua The anthraquinone scaffold is also crucial in industrial processes; for instance, certain derivatives are used as catalysts in the production of hydrogen peroxide and as additives in the papermaking industry to increase pulp yield.

Historical Context of Substituted Anthraquinone Research

The journey of substituted anthraquinones is deeply intertwined with the history of the dye industry. For centuries, natural anthraquinone derivatives were extracted from plants and insects to create vibrant textiles. orgsyn.orglookchem.com A pivotal moment in the history of synthetic organic chemistry occurred in 1869 when German chemists Carl Graebe and Carl Liebermann developed an industrial synthesis for alizarin, a red dye naturally sourced from the madder plant. nih.gov This was the first time a natural dye had been synthesized on an industrial scale, marking a decline in the reliance on natural sources and igniting intensive research into other synthetic dyes. lookchem.comnih.gov

The development of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts provided a powerful new tool for synthesizing substituted aromatic compounds, including anthraquinones. researchgate.netnih.gov This reaction, involving the acylation of an aromatic ring, allowed for the construction of the anthraquinone skeleton from simpler precursors like phthalic anhydride (B1165640) and benzene derivatives. nih.gov This opened the door to the creation of a vast portfolio of synthetic anthraquinone dyes with a wide range of colors and properties, tailored for various applications. nih.gov The study of these synthetic derivatives has since become a significant field within organic chemistry.

Fundamental Research Landscape of 1-Chloro-4-hydroxyanthraquinone and Closely Related Analogs

This compound is a substituted anthraquinone derivative that serves as a key intermediate in the synthesis of more complex molecules, particularly dyes. nih.gov Its chemical structure, featuring both a halogen and a hydroxyl group on the anthraquinone framework, provides reactive sites for further chemical modification.

Fundamental research into this compound and its analogs focuses on their synthesis, reactivity, and the properties endowed by their specific substitution patterns.

Synthesis: The synthesis of substituted anthraquinones often involves multi-step processes. A common strategy for producing hydroxyanthraquinones is the condensation of phthalic anhydride with a substituted phenol, followed by cyclization. oup.comgoogle.com For instance, the closely related and important compound 1,4-dihydroxyanthraquinone, also known as quinizarin (B34044), can be synthesized from the reaction of phthalic anhydride and p-chlorophenol. oup.comgoogle.com The synthesis of 1-chloroanthraquinone (B52148), a potential precursor, can be achieved from anthraquinone-1-sulfonic acid. researchgate.net Furthermore, research has shown that α-chloro-substituted anthraquinones can undergo photo-hydroxylation to yield α-hydroxyanthraquinones, indicating a potential pathway for the synthesis of compounds like this compound. nih.govscirp.org

Reactivity and Applications: The reactivity of this compound is centered around the chloro and hydroxyl groups. The chlorine atom, being a good leaving group, can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions. This allows for the introduction of different functional groups at the 1-position, leading to the creation of a diverse range of derivatives. For example, the bromine atom in the analogous 1-amino-4-bromoanthraquinone-2-sulfonic acid can be readily replaced by amines to produce vibrant blue dyes. britannica.com Similarly, the chlorine in 1-amino-2-chloro-4-hydroxyanthraquinone can be substituted to create disperse dyes. This highlights the utility of the halogen in this class of compounds as a synthetic handle. This compound is used as an intermediate in the production of various dyes and pigments. nih.gov

Closely Related Analogs: The study of closely related analogs provides significant insight into the chemical behavior of this compound.

1,4-Dihydroxyanthraquinone (Quinizarin): This compound is a significant dye intermediate and has been the subject of extensive research. oup.com Studies have investigated its synthesis, polymorphism, and solubility in various solvents. britannica.comoup.com Its structural similarity to this compound makes it a valuable model for understanding the properties of 1,4-disubstituted anthraquinones.

1-Amino-4-hydroxyanthraquinone (B1669015): This analog is another important intermediate in the synthesis of dyes. Research has focused on its synthesis from 1,4-dihydroxyanthraquinone by reaction with ammonia. Furthermore, studies have explored the coordination chemistry of 1-amino-4-hydroxyanthraquinone, with cobalt(III) complexes showing potential as anticancer agents, demonstrating that the biological activity of the anthraquinone core can be tuned by its substituents.

Other Halogenated Anthraquinones: Research on other halogenated anthraquinones, such as 1-fluoro-4-nitroanthraquinone and 1-chloro-4-nitroanthraquinone, has explored their reactivity towards nucleophiles, showing that the nature of the halogen and other substituents influences whether substitution or denitration occurs. nih.gov

The fundamental research on this compound and its analogs is driven by the need for new colorants with specific properties and the exploration of the biological activities of this class of compounds. The interplay of the substituents on the anthraquinone core dictates the chemical and physical properties of the resulting molecules, making this a rich area for continued scientific investigation.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 82-42-8 |

| Molecular Formula | C₁₄H₇ClO₃ |

| Molecular Weight | 258.66 g/mol |

| Boiling Point | 468.3 °C at 760 mmHg |

| Density | 1.526 g/cm³ |

| Flash Point | 237 °C |

| IUPAC Name | 1-chloro-4-hydroxyanthracene-9,10-dione |

Data sourced from PubChem and LookChem. nih.govgoogle.com

Spectroscopic Data for this compound

| Spectroscopy Type | Key Features |

|---|---|

| Mass Spectrometry (GC-MS) | m/z Top Peak: 258, m/z 2nd Highest: 260, m/z 3rd Highest: 139 |

| ¹³C NMR Spectroscopy | Data available in spectral databases. |

Data sourced from PubChem. google.com

Structure

3D Structure

属性

CAS 编号 |

82-42-8 |

|---|---|

分子式 |

C14H7ClO3 |

分子量 |

258.65 g/mol |

IUPAC 名称 |

1-chloro-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H7ClO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,16H |

InChI 键 |

TUZZWPYZPHNFJY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)O |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)O |

其他CAS编号 |

82-42-8 |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Chloro 4 Hydroxyanthraquinone

Established Synthetic Pathways for 1-Chloro-4-hydroxyanthraquinone Precursors

The synthesis of this compound relies on the preparation of key precursors, primarily halogenated and hydroxylated anthraquinone (B42736) scaffolds. The manufacturing of 1-chloroanthraquinone (B52148), a crucial intermediate, can be achieved through several routes, including the chlorination of anthraquinone-1-sulfonic acid or 1-nitroanthraquinone (B1630840). nih.gov Similarly, the introduction of a hydroxyl group often involves the conversion of a nitro-substituted anthraquinone. google.com These foundational reactions are pivotal for constructing the target molecule.

Direct Chlorination Approaches for Anthraquinone Scaffolds

Direct chlorination represents a primary strategy for producing chloroanthraquinone intermediates. One established method involves the reaction of potassium anthraquinone-α-sulfonate with sodium chlorate (B79027) in the presence of hydrochloric acid. orgsyn.org In this process, an aqueous solution of the reactants is heated to boiling, and the chlorinating agent is added gradually. This reaction yields α-chloroanthraquinone with high purity and in near-quantitative amounts (97-98%). orgsyn.org

Another significant approach is the direct chlorination of nitroanthraquinones. google.comgoogle.com A method has been developed that avoids the use of heavy metal catalysts, which are common in older procedures. google.com This process utilizes tetrachlorophenylphosphine as the chlorination reagent, which reacts with nitroanthraquinone at high temperatures (160-180°C) for several hours. google.com After reaction, neutralization, and extraction, this method can produce 1-chloroanthraquinone with a yield of 85%. google.comgoogle.com These mercury-free methods are increasingly important for reducing environmental impact and improving product quality. google.comgoogle.com

Substitution Reactions for Anthraquinone Derivatives

Substitution reactions provide an alternative and versatile route to the necessary precursors. The displacement of a sulfonate group is a well-documented method for introducing a chlorine atom onto the anthraquinone nucleus. nih.govorgsyn.org For example, 1-chloroanthraquinone is effectively prepared from the sodium salt of anthraquinone-1-sulfonic acid by treatment with sodium chlorate. nih.gov This sulfonate displacement is a cornerstone of industrial anthraquinone chemistry.

Furthermore, the synthesis of the hydroxyanthraquinone component can be achieved by reacting a corresponding nitroanthraquinone with a metal salt like sodium formate (B1220265) or sodium carbonate. google.com This reaction is typically performed in a solvent such as dimethylformamide (DMF) at temperatures ranging from 95°C to 145°C. google.com For instance, the reaction of 1-nitroanthraquinone with sodium formate in DMF at 110°C yields 1-hydroxyanthraquinone (B86950). google.com This conversion of a nitro group to a hydroxyl group is a key transformation for accessing the "4-hydroxy" moiety of the target compound.

Functionalization and Diversification of the Anthraquinone System

Once the this compound scaffold is obtained, its functionalization allows for the creation of a diverse range of derivatives. The chlorine atom, particularly at the 1-position, is relatively active and can be replaced or used as a handle in various chemical transformations. google.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming new carbon-carbon bonds, and they have been widely applied in organic synthesis, including for the modification of complex molecules like anthraquinones. researchgate.netnobelprize.orgiium.edu.my These reactions are valued for their mild conditions and tolerance of a wide array of functional groups. nobelprize.org The general mechanism for these couplings involves a catalytic cycle with three main steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. yonedalabs.comlibretexts.org

Suzuki-Miyaura Coupling for Aryl Substitution

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that pairs an organohalide with an organoboron compound, such as a boronic acid, in the presence of a base. nobelprize.orgyonedalabs.comlibretexts.org This reaction is exceptionally useful for creating biaryl structures.

While direct studies on this compound are specific, extensive research on analogous compounds provides a clear blueprint for its potential derivatization. For example, the Suzuki-Miyaura coupling of 1-hydroxy-4-iodo-9,10-anthraquinone with various arylboronic acids has been successfully demonstrated. nih.gov The iodo- group is more reactive than the chloro- group in oxidative addition, but the principles of the coupling are directly transferable. In these reactions, the halogenated hydroxyanthraquinone is coupled with different phenylboronic acids to introduce new aryl substituents at the 4-position, yielding 4-aryl-1-hydroxyanthraquinones in good to excellent yields (84-92% for many substrates). nih.gov This demonstrates the viability of using Suzuki coupling to functionalize the C-Cl bond in this compound for aryl substitution.

Investigations into Reaction Conditions and Yield Optimization

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the specific reaction conditions, including the choice of catalyst, base, solvent, and temperature. yonedalabs.comrsc.org Optimization of these parameters is crucial for maximizing yield and minimizing side reactions. chemistryviews.orgrsc.org

In the model reaction of 1-hydroxy-4-iodo-9,10-anthraquinone with 3,4,5-trimethoxyphenylboronic acid, a systematic optimization was performed. nih.gov Initial conditions using Pd(PPh₃)₄ as the catalyst and NaHCO₃ as the base in a toluene-ethanol-water mixture gave the desired product in 89% yield. nih.gov Further investigation showed that changing the base and solvent system could significantly impact the outcome. The use of K₂CO₃ as the base in a toluene-water mixture at 110°C, with the addition of a phase-transfer catalyst like Bu₄NBr, was found to be highly effective, increasing the isolated yield of the coupled product to 95% in a shorter reaction time of 3 hours. nih.gov

The table below summarizes the optimization results for the coupling of 1-hydroxy-4-iodo-9,10-anthraquinone with an arylboronic acid, illustrating the impact of different reaction parameters on the product yield.

| Catalyst (mol %) | Base (equiv) | Solvent | Additive (equiv) | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | NaHCO₃ (4) | Toluene-Ethanol-Water | None | 80 | 12 | 89 | nih.gov |

| Pd(PPh₃)₄ (10) | K₂CO₃ (4) | Dioxane | Bu₄NBr (1) | 110 | 11 | 85 | nih.gov |

| Pd(PPh₃)₄ (10) | K₂CO₃ (4) | Toluene-Water | Bu₄NBr (1) | 110 | 3 | 95 | nih.gov |

These findings underscore that careful selection of reaction components is essential for achieving high efficiency in the derivatization of halogenated hydroxyanthraquinones. nih.gov While electron-rich arylboronic acids generally lead to high yields, electron-deficient partners may require longer reaction times and result in lower yields. nih.gov

Nucleophilic Substitution Reactions

The presence of a halogen atom on the anthraquinone framework makes this compound a suitable substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the generation of diverse derivatives. The chlorine atom can be displaced by various nucleophiles, a process that is fundamental to the derivatization of chloroanthraquinones. nih.gov

A common strategy involves the substitution of the chloro group with nitrogen or sulfur-based nucleophiles. For instance, aminoanthraquinone derivatives can be synthesized through reactions with amines. nih.gov A specific example is the reaction of 1-chloroanthraquinone with butylamine (B146782) in the presence of a catalyst like iodobenzene (B50100) diacetate to produce aminoanthraquinone derivatives. nih.gov Similarly, thio-anthraquinone derivatives can be prepared. The synthesis of 1-(4-hydroxyphenylthio)anthracene-9,10-dione is achieved through the substitution reaction of 1-chloroanthraquinone with 4-hydroxythiophenol in ethylene (B1197577) glycol with potassium hydroxide (B78521) at elevated temperatures. acs.org

The reaction conditions for these substitutions can be varied. For example, chloroanthraquinones have been shown to react with hexamethylphosphoramide (B148902) (HMPA) to yield dimethylamino- and methylamino- derivatives. nih.gov The choice of solvent and base is also critical; dimethylsulfoxide (DMSO) has been used as a solvent for reactions involving sodium azide (B81097) to successfully introduce nitrogen functionality. nih.gov

Synthesis of Novel Chloro- and Hydroxy-Anthraquinone Derivatives

Building upon the core structure of this compound, researchers have developed various methods to synthesize novel derivatives with modified properties. These syntheses often involve multi-step processes and employ modern catalytic systems.

One prominent method is the Suzuki-Miyaura cross-coupling reaction. This approach has been used to prepare 2- or 4-arylated 1-hydroxy-9,10-anthraquinones from halogenated 1-hydroxyanthraquinone precursors and arylboronic acids. jnu.edu.cn For example, 1-hydroxy-4-iodoanthraquinone can be coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield 4-aryl-1-hydroxyanthraquinones. jnu.edu.cn Another powerful technique is the iridium-catalyzed [2+2+2] cycloaddition, which allows for the construction of the anthraquinone skeleton itself from simpler building blocks like 1,2-bis(propiolyl)benzene derivatives and alkynes, offering a route to multi-substituted anthraquinones. mdpi.com

The synthesis of novel derivatives is not limited to modifying the anthraquinone core but also includes creating conjugates with other molecules. For instance, anthraquinone derivatives have been linked to cyclopentanone (B42830) moieties using multicomponent Mannich base reactions. royalsocietypublishing.org Furthermore, aminoanthraquinone derivatives have been synthesized by first modifying 1,4-dihydroxyanthraquinone through methylation or acylation, followed by amination. nih.gov

| Derivative Class | Synthetic Method | Starting Materials (Example) | Key Reagents/Catalysts | Reference |

| Thio-anthraquinones | Nucleophilic Substitution | 1-chloroanthraquinone, 4-hydroxythiophenol | Ethylene glycol, KOH | acs.org |

| Aryl-substituted hydroxyanthraquinones | Suzuki-Miyaura Coupling | 1-hydroxy-4-iodoanthraquinone, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | jnu.edu.cn |

| Aminoanthraquinones | Nucleophilic Amination | 1,4-dihydroxyanthraquinone, Butylamine | PhI(OAc)₂ | nih.gov |

| Multi-substituted anthraquinones | Iridium-catalyzed [2+2+2] Cycloaddition | 1,2-bis(propiolyl)benzene, Alkynes | [Ir(cod)Cl]₂, DPPE | mdpi.com |

| Anthraquinone-cyclopentanone derivatives | Mannich Base Reaction | Anthraquinone, Cyclopentanone, Amine | (Solvent-free) | royalsocietypublishing.org |

This table provides an interactive summary of synthetic methodologies for novel anthraquinone derivatives.

Design Principles for New Anthraquinone Analogs

The design of new anthraquinone analogs is often guided by the goal of achieving specific biological activities. A key principle is the strategic functionalization of the anthraquinone core to modulate its electronic and steric properties. For example, the introduction of aryl substituents at the C-2 and/or C-4 positions of 1-hydroxyanthraquinones has been shown to significantly influence their cytotoxic properties. jnu.edu.cn The nature and position of these substituents are critical for activity, suggesting that targeted modifications can enhance potency and selectivity. jnu.edu.cn

Stereochemical Considerations in Anthraquinone Synthesis

While the core anthraquinone ring system is planar, stereochemistry can become a significant consideration in the synthesis of its derivatives, particularly when bulky substituents are introduced. The primary stereochemical phenomenon observed in this class of compounds is atropisomerism, which is a type of axial chirality arising from hindered rotation around a single bond. nih.govacs.org

This restricted rotation can lead to the existence of stable, separable stereoisomers (atropisomers) if the steric hindrance is sufficiently large. acs.org For example, when aryl substituents are connected to the anthraquinone framework, syn and anti conformers can be observed. nih.govacs.org The synthesis of such molecules may therefore yield a mixture of stereoisomers.

The development of stereoselective syntheses for anthraquinone-based natural products is an active area of research. Strategies often focus on decoupling the complex anthraquinone system from the stereochemically challenging elements during synthesis. nih.gov For instance, the synthesis of axially chiral bisanthraquinone natural products requires careful control of stereochemistry to obtain the desired isomer. nih.gov While many synthetic routes may not explicitly control for this, it is an inherent factor that can influence the properties of the final compounds, especially in the context of their interaction with chiral biological macromolecules.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound, offering a unique fingerprint based on its constituent functional groups and skeletal structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of 1-Chloro-4-hydroxyanthraquinone, the FT-IR spectrum is characterized by absorption bands corresponding to its key structural features: the hydroxyl group, the carbonyl groups of the quinone system, the carbon-chlorine bond, and the aromatic rings.

The spectrum typically displays a broad absorption band for the O-H stretching vibration of the hydroxyl group, often shifted to lower wavenumbers due to intramolecular hydrogen bonding with the adjacent carbonyl group. The carbonyl (C=O) stretching vibrations of the anthraquinone (B42736) core usually appear as strong, distinct bands in the region of 1630-1680 cm⁻¹. The presence of the electron-donating hydroxyl group and the electron-withdrawing chlorine atom influences the exact position of these carbonyl bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl (-OH) | ~3400 (Broad, H-bonded) |

| C-H Stretch | Aromatic | 3050-3100 |

| C=O Stretch | Quinone Carbonyl | 1630-1680 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O Stretch | Phenolic | 1250-1350 |

| C-Cl Stretch | Chloroalkane | 600-800 |

For this compound, strong Raman scattering is expected from the symmetric vibrations of the anthraquinone rings. Key vibrational modes identifiable by Raman spectroscopy include the stretching and deformation of the fused rings, as well as vibrations involving the carbonyl groups. nsf.gov The C-Cl bond, while visible in IR, may show a weaker signal in the Raman spectrum. The detailed analysis of these vibrational modes, often aided by theoretical calculations like Density Functional Theory (DFT), can provide a comprehensive understanding of the molecule's vibrational dynamics. nsf.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, allowing for a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for its aromatic protons and the single hydroxyl proton. The chemical shifts are heavily influenced by the electron-donating hydroxyl group and the electronegative chlorine atom. libretexts.org

The hydroxyl proton is expected to appear as a singlet at a very downfield chemical shift, typically above δ 12 ppm, due to strong intramolecular hydrogen bonding with the neighboring carbonyl group. The aromatic region will display signals for the six protons on the anthraquinone rings. The protons on the ring containing the substituents (H-2 and H-3) will be affected directly. The proton at C-2, adjacent to the chlorine, and the proton at C-3, adjacent to the hydroxyl-bearing carbon, will form an AX or AB spin system. The protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) will appear as two sets of multiplets, similar to those seen in unsubstituted anthraquinone, which resonate around δ 8.3 ppm and δ 7.8 ppm. chemicalbook.com The exact chemical shifts and coupling patterns provide definitive information about the substitution pattern.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 4-OH | > 12.0 | Singlet (s) | - |

| H-2 | 7.5 - 7.8 | Doublet (d) | ~8-9 |

| H-3 | 7.2 - 7.4 | Doublet (d) | ~8-9 |

| H-5, H-8 | ~8.3 | Multiplet (m) | - |

| H-6, H-7 | ~7.8 | Multiplet (m) | - |

The ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule and information about their chemical environment. For this compound, 14 distinct signals are expected. The spectrum is characterized by signals for two carbonyl carbons, carbons attached to the chloro and hydroxyl groups, and the remaining aromatic carbons.

The two carbonyl carbons (C-9 and C-10) are expected to resonate at the most downfield positions, typically in the range of δ 180-190 ppm. researchgate.net The C-9 carbonyl, being hydrogen-bonded to the 4-OH group, may show a different chemical shift compared to the C-10 carbonyl. The carbon atom bearing the hydroxyl group (C-4) will be shifted significantly downfield (around δ 160 ppm), while the carbon attached to the chlorine atom (C-1) will also be influenced, appearing in the δ 130-140 ppm range. The remaining ten aromatic carbons will produce signals in the typical aromatic region of δ 115-140 ppm. researchgate.netsigmaaldrich.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-9, C-10 (Carbonyls) | 180 - 190 |

| C-4 (C-OH) | ~162 |

| C-1 (C-Cl) | ~135 |

| C-4a, C-9a, C-8a, C-10a (Bridgehead) | 130 - 135 |

| C-2, C-3, C-5, C-6, C-7, C-8 (Aromatic CH) | 115 - 140 |

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and gain insight into the structure through analysis of fragmentation patterns. For this compound, the nominal molecular weight is 258.65 g/mol . nih.govlookchem.comchemnet.com

In the mass spectrum, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) of 258. A crucial diagnostic feature is the presence of an isotopic peak at M+2 (m/z 260) with an intensity approximately one-third of the M⁺ peak. nih.gov This characteristic M/M+2 ratio is definitive proof of the presence of a single chlorine atom in the molecule, owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern typically involves the sequential loss of stable neutral molecules. Common fragmentation pathways for anthraquinones include the loss of carbon monoxide (CO) molecules from the quinone ring. Therefore, prominent fragment ions might be observed at m/z 230 (M-CO)⁺ and m/z 202 (M-2CO)⁺. Further fragmentation could involve the loss of the chlorine radical (Cl·) or hydrogen chloride (HCl), leading to other characteristic ions in the spectrum. nih.gov

Table 4: Observed Mass Spectrometric Data for this compound

| m/z Value | Interpretation | Source |

| 258 | Molecular Ion [M]⁺ | nih.gov |

| 260 | Isotope Peak [M+2]⁺ | nih.gov |

| 139 | Fragment Ion | nih.gov |

Electronic Spectroscopic Techniques

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of electromagnetic radiation.

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in conjugated systems like this compound. The anthraquinone core possesses a chromophore that absorbs light in the ultraviolet and visible regions. The presence of the hydroxyl (-OH) and chloro (-Cl) substituents modifies the electronic distribution and, consequently, the absorption spectrum. The UV-Vis spectrum of this compound would exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the solvent environment and the presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen.

Standard this compound is an achiral molecule and therefore does not exhibit a circular dichroism signal. However, CD spectroscopy would be an invaluable tool for the stereochemical analysis of its chiral derivatives. If this compound were to be functionalized with a chiral auxiliary or used to synthesize a chiral molecule, CD spectroscopy could be used to determine the enantiomeric purity and absolute configuration of the resulting products. The technique measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional arrangement of atoms in a chiral molecule.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state.

A single-crystal X-ray diffraction study of this compound, with the chemical formula C₁₄H₇ClO₃, has provided detailed information about its solid-state structure. iucr.org The analysis revealed that the molecule exists in a nearly planar conformation. iucr.org An important feature of its molecular structure is the presence of an intramolecular hydrogen bond formed between the hydroxy group and the adjacent carbonyl oxygen. iucr.org

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₇ClO₃ |

| Formula Weight | 258.65 |

| Temperature | 295 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8499 (2) |

| b (Å) | 20.3523 (13) |

| c (Å) | 13.7915 (9) |

| β (°) | 93.303 (2) |

| Volume (ų) | 1078.29 (12) |

| Z | 4 |

| R-factor (%) | 6.1 |

Data sourced from the International Union of Crystallography. iucr.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in predicting its molecular geometry and vibrational frequencies.

Geometry Optimization and Molecular Structure Prediction

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. Theoretical geometry optimizations are typically performed using DFT methods, which have been shown to provide results that are in good agreement with experimental data for similar anthraquinone derivatives.

Below is a table of selected predicted bond lengths and angles for this compound, based on typical values from DFT calculations on related structures.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| O-H Bond Length | ~0.97 Å |

| C=O Bond Length (adjacent to OH) | ~1.25 Å |

| C=O Bond Length (other) | ~1.23 Å |

| C-O Bond Length | ~1.35 Å |

| C-C Bond Length (aromatic) | ~1.39 - 1.42 Å |

| O-H···O Hydrogen Bond Length | ~1.85 Å |

| C-C-Cl Bond Angle | ~119° |

| C-O-H Bond Angle | ~108° |

| C-C=O Bond Angle | ~120° |

Note: These are representative values and the actual calculated values can vary depending on the level of theory and basis set used.

Vibrational Frequency Calculations and Assignments

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). q-chem.com These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. nih.gov

The vibrational modes of this compound can be assigned to specific types of atomic motions, such as stretching, bending, and torsional vibrations. For instance, the O-H stretching frequency is a sensitive indicator of the strength of the intramolecular hydrogen bond. A red shift (lower frequency) compared to a free hydroxyl group is expected due to this interaction. Similarly, the C=O stretching frequencies are influenced by both the electronic effects of the substituents and the hydrogen bonding.

A table of selected predicted vibrational frequencies and their assignments is provided below.

| Frequency (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (hydrogen-bonded) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1670 | C=O stretch (free) |

| ~1630 | C=O stretch (hydrogen-bonded) |

| ~1590, 1450 | C=C stretch (aromatic ring) |

| ~1350 | C-O stretch |

| ~1280 | O-H in-plane bend |

| ~750 | C-Cl stretch |

Note: These are approximate frequencies. The actual values are obtained from detailed computational analysis.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. libretexts.org In this compound, the HOMO is typically characterized by a significant contribution from the π-system of the anthraquinone ring and the lone pair electrons of the hydroxyl group. The LUMO, on the other hand, is generally a π* orbital distributed over the anthraquinone core, with significant contributions from the carbonyl groups.

The distribution of these orbitals provides insight into the reactive sites of the molecule. For electrophilic attack, the reaction is likely to occur at the positions where the HOMO density is highest. Conversely, nucleophilic attack is favored at sites with high LUMO density.

Implications of Energy Gap for Reactivity and Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com

For this compound, the HOMO-LUMO gap influences its electronic transitions and, consequently, its UV-Visible absorption spectrum. The energy of the lowest energy electronic transition can be approximated by the HOMO-LUMO gap.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Indicates chemical reactivity, kinetic stability, and the energy of the first electronic transition. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.edu It is particularly useful for quantifying and understanding delocalization effects and intermolecular interactions. researchgate.netnih.gov

NBO analysis of this compound can elucidate the nature of the intramolecular hydrogen bond by examining the interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding σ* orbital of the O-H bond (acceptor). researchgate.net The stabilization energy (E(2)) associated with this donor-acceptor interaction provides a quantitative measure of the hydrogen bond strength.

| Interaction (Donor -> Acceptor) | Description | Significance |

| LP(O) -> σ(O-H) | Lone pair of carbonyl oxygen to antibonding orbital of hydroxyl group | Quantifies the strength of the intramolecular hydrogen bond. |

| LP(Cl) -> π(C-C) | Lone pair of chlorine to antibonding π-orbitals of the aromatic ring | Indicates delocalization of electron density from the chlorine atom into the ring. |

| LP(O) -> π*(C-C) | Lone pair of hydroxyl oxygen to antibonding π-orbitals of the aromatic ring | Shows the contribution of the hydroxyl group to the π-system. |

LP denotes a lone pair, and σ and π* represent antibonding orbitals.*

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface, indicating regions that are prone to electrophilic and nucleophilic attack. researchgate.netnih.govrsc.orgnih.gov For this compound, the MEP map would highlight the electronegative oxygen atoms of the carbonyl and hydroxyl groups as regions of negative electrostatic potential, depicted in red. These areas are susceptible to attack by electrophiles. Conversely, the hydrogen atom of the hydroxyl group and regions of the aromatic rings would exhibit positive electrostatic potential, shown in blue, making them potential sites for nucleophilic interactions. nih.gov The chlorine atom, being electronegative, would also contribute to the negative potential in its vicinity. This charge distribution is fundamental to understanding how the molecule interacts with other molecules, including potential biological targets. researchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic perspective of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. mdpi.comnih.govresearchgate.net While specific MD simulation studies on this compound are not extensively documented in the available literature, the methodology is highly applicable. Such simulations could elucidate the stability of the molecule's various conformations and the dynamics of its interactions with target proteins. mdpi.com By simulating the protein-ligand complex, one can observe the stability of the binding pose, the role of water molecules in the binding interface, and the conformational changes that may occur upon binding. mdpi.comresearchgate.net These simulations are instrumental in refining the understanding of the binding affinity and mechanism of action. researchgate.net

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations provide a deeper understanding of the electronic structure and bonding characteristics of this compound.

Quantum Theory of Atoms in Molecules (QTAIM)

Reduced Density Gradient (RDG) Scatter Plots

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netchemrxiv.orgnih.govchemrxiv.org An RDG scatter plot for this compound would reveal the presence and nature of these interactions within the molecule and in its complexes. Spikes in the RDG plot at low electron densities would signify non-covalent interactions. The sign of the second eigenvalue of the electron density Hessian matrix (λ₂) helps to distinguish between attractive (hydrogen bonds, λ₂ < 0) and repulsive (steric clashes, λ₂ > 0) interactions. researchgate.net This analysis is crucial for understanding the forces that stabilize the molecule's structure and its binding to other molecules.

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netnih.gov Studies on similar anthraquinone derivatives have demonstrated that TDDFT calculations can accurately reproduce experimental λmax values. nih.govresearchgate.net The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP and PBE0 often providing a good balance of accuracy and computational cost. nih.govresearchgate.net The UV-Vis spectrum of anthraquinones typically exhibits π → π* and n → π* transitions. nih.gov For this compound, the substituents (chloro and hydroxyl groups) are expected to cause a bathochromic (red) shift in the absorption bands compared to the parent anthraquinone molecule.

Table 1: Predicted Spectroscopic Data for Anthraquinone Derivatives using TDDFT This table presents typical data for anthraquinone derivatives as a reference for the expected spectroscopic properties of this compound.

| Compound | Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| 1-hydroxyanthraquinone (B86950) | n → π* | ~405 | Low |

| 1-hydroxyanthraquinone | π → π* | ~250, ~280 | High |

| 1-chloroanthraquinone (B52148) | n → π* | ~380 | Low |

| 1-chloroanthraquinone | π → π* | ~260, ~330 | High |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.gov This method is extensively used to predict the binding mode and affinity of a ligand, such as this compound, to a protein target. Studies on similar anthraquinone derivatives have shown their potential to interact with various biological targets, including enzymes and proteins involved in cell signaling pathways. nih.govnih.gov The binding affinity is often quantified by a docking score or an estimated binding free energy, with more negative values indicating a stronger interaction. nih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. quizlet.comnih.gov

Table 2: Representative Molecular Docking Results for Anthraquinone Derivatives with Biological Targets This table illustrates the types of interactions and binding affinities observed for anthraquinone derivatives with various protein targets.

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Emodin | β-lactoglobulin | -6.8 | Trp19, Arg124 |

| Rhein | β-lactoglobulin | -7.2 | Trp19, Arg124 |

| Chrysophanol | β-lactoglobulin | -6.5 | Trp19, Arg124 |

| 1,4-Naphthoquinone derivative | Human Serum Albumin | -7.5 | Tyr150, Lys199, Arg222 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-hydroxyanthraquinone |

| 1-chloroanthraquinone |

| Emodin |

| Rhein |

| Chrysophanol |

| 1,4-Naphthoquinone |

| Human Serum Albumin |

Computational Chemistry and Theoretical Modeling of 1 Chloro 4 Hydroxyanthraquinone

Prediction of Binding Modes with Biological Macromolecules

Computational chemistry and theoretical modeling are powerful tools for predicting how a molecule like 1-Chloro-4-hydroxyanthraquinone might interact with biological macromolecules, such as proteins and nucleic acids. These methods, including molecular docking and molecular dynamics simulations, provide insights into the potential binding modes and affinities, which can help in understanding the compound's biological activity and in the rational design of new therapeutic agents. While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the binding behaviors of closely related anthraquinone (B42736) derivatives have been investigated, offering valuable predictive information.

Molecular docking studies on analogous compounds help to elucidate the key structural features that govern their interactions with biological targets. For instance, research on the closely related compound, 1-Chloroanthraquinone (B52148), has shown its potential as an inhibitor of histone deacetylase 6 (HDAC6) protein, which is associated with oral squamous cell carcinoma. figshare.com This suggests that this compound, with its similar anthraquinone core, may also exhibit inhibitory activity against HDACs or other related enzymes.

The presence of the hydroxyl and chloro substituents on the anthraquinone scaffold of this compound is expected to play a significant role in its binding interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pockets of proteins. The chloro group, being electronegative, can participate in halogen bonding and other non-covalent interactions, further stabilizing the ligand-protein complex.

Studies on other substituted hydroxyanthraquinones and related structures have demonstrated their ability to bind to various biological targets. For example, derivatives of 1,4-dihydroxyanthraquinone have been investigated for their anti-trypanosomal activity, with molecular docking studies revealing their binding modes within the active site of trypanothione (B104310) reductase. These studies often highlight the importance of hydrogen bonds and hydrophobic interactions in the binding affinity.

The general approach in these computational studies involves docking the ligand into the binding site of a target protein. The stability of the resulting complex is then evaluated based on a scoring function, which estimates the binding energy. Lower binding energies typically indicate a more stable and favorable interaction. The analysis of the docked pose reveals the specific amino acid residues involved in the interaction and the types of bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

While detailed research findings specifically for this compound are limited, the table below summarizes the types of interactions and potential biological targets that can be inferred from studies on structurally similar compounds.

| Compound Class | Biological Target | Key Predicted Interactions | Reference Compound Example |

| Chloro-substituted Anthraquinones | Histone Deacetylase 6 (HDAC6) | Inhibition of the enzyme's active site | 1-Chloroanthraquinone |

| Hydroxyanthraquinone Derivatives | Trypanothione Reductase | Hydrogen bonding and hydrophobic interactions in the active site | 1,4-dihydroxyanthraquinone derivatives |

| Chloro-substituted Hydroxyxanthones | Protein Tyrosine Kinase Receptor | Interactions with key amino acid residues like Asp810, Cys809, Ile789, His790, and Leu644 | Chloro-substituted hydroxyxanthones |

It is important to note that these are predictions based on theoretical models and related compounds. Experimental validation is necessary to confirm the actual binding modes and biological activities of this compound.

Reactivity, Reaction Mechanisms, and Intermolecular Interactions

Chemical Reactivity Profile of 1-Chloro-4-hydroxyanthraquinone

This compound is an anthraquinone (B42736) derivative characterized by its distinct reactivity, largely influenced by its substituent groups. The chloro and hydroxy groups on the anthraquinone core create a molecule that participates in various chemical transformations. The compound's structure features a nearly planar conformation. iucr.org

The chloro group at the C-1 position makes the molecule susceptible to nucleophilic substitution reactions. This is a common pathway for the synthesis of a wide range of amino and thio-anthraquinone derivatives. lew.ro For instance, reactions with amines or thiols can displace the chlorine atom to form new C-N or C-S bonds, respectively. lew.robac-lac.gc.ca These reactions are fundamental in creating new dyes and biologically active molecules. lew.ro

The reactivity of the chloro group can be influenced by the reaction conditions. For example, in the presence of a palladium catalyst, such as Pd(PPh3)4, the related compound 1-hydroxy-4-iodoanthraquinone readily undergoes Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. nih.gov While this specific study used an iodo-derivative, similar palladium-catalyzed couplings are often challenging with less reactive chloro-substituted substrates but can be achieved with specialized catalysts. beilstein-journals.org

Furthermore, the compound can undergo photo-hydroxylation. When α-chloro-substituted anthraquinones are irradiated with near UV or visible light in concentrated sulfuric acid, they can be converted to α-hydroxyanthraquinones in good yields. lookchem.com

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound and its analogs primarily involves nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the chloro-substituent, leading to the formation of an intermediate Meisenheimer complex. The subsequent departure of the chloride ion results in the substituted product. The presence of electron-withdrawing carbonyl groups on the anthraquinone skeleton activates the ring system towards such nucleophilic attacks. scranton.edu

For example, the synthesis of 1-(4-hydroxyphenylthio)anthracene-9,10-dione from 1-chloroanthraquinone (B52148) and 4-hydroxythiophenol proceeds via a substitution reaction, highlighting the susceptibility of the chloro-substituent to be replaced by a sulfur nucleophile. lew.ro Similarly, amination reactions with butylamine (B146782), catalyzed by PhI(OAc)2, have been shown to proceed on related anthraquinone systems, suggesting a pathway where the catalyst may interact with the substrate to facilitate the substitution. mdpi.com

Detailed mechanistic studies, particularly those involving the elucidation of transition states, often rely on computational chemistry. youtube.com For a typical SNAr reaction, the transition state would involve the partial formation of the new bond between the nucleophile and the aromatic ring and the partial breaking of the C-Cl bond. This high-energy state is stabilized by the delocalization of the negative charge onto the electron-withdrawing quinone system. youtube.com

While specific computational studies on the transition states of this compound itself are not widely available in the provided results, the general principles of SNAr mechanisms on activated aromatic systems are well-established. scranton.edu The reaction pathway involves overcoming an energy barrier to reach the transition state, which then collapses to the more stable intermediate or product. Studies on related systems, like 1,8-dihydroxy-9,10-anthraquinone, have used methods like Density Functional Theory (DFT) to investigate intramolecular phenomena such as proton transfer, indicating the utility of these computational tools in understanding reaction dynamics. nih.gov The reaction of 1-fluoro-4-nitroanthraquinone with C-nucleophiles, for instance, yields fluorine replacement products, while the corresponding 1-chloro-4-nitroanthraquinone can lead to a mix of dechlorination and denitration, indicating complex reaction pathways influenced by the specific halogen and nucleophile involved. lookchem.com

Intermolecular Forces and Self-Assembly

The intermolecular forces present in this compound are crucial in determining its solid-state structure and its behavior on surfaces.

The this compound molecule contains both a hydrogen bond donor (the hydroxyl group) and multiple acceptor sites (the carbonyl oxygens and the chloro group). iucr.org Crystallographic studies reveal that the hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen (C9=O). iucr.org This interaction creates a stable six-membered quasi-ring, a feature common in hydroxyanthraquinones. iucr.orgnih.gov

In the solid state, molecules of this compound are linked by weak intermolecular hydrogen bonds, forming one-dimensional chains. iucr.org These weaker interactions, along with π-π stacking interactions between the aromatic rings, govern the crystal packing. The interplay between strong intramolecular hydrogen bonds and weaker intermolecular forces is a key factor in the self-assembly of anthraquinone derivatives. nih.govnih.gov

Table 1: Hydrogen Bond Geometry for this compound

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O1–H1···O2 (intramolecular) | 0.82 | 1.84 | 2.583 (4) | 151 |

| C7–H7···O3 (intermolecular) | 0.93 | 2.54 | 3.424 (5) | 159 |

Data sourced from crystallographic information. iucr.org

The planar structure and functional groups of this compound facilitate its adsorption onto various surfaces, where it can form organized monolayers. The interactions with the surface can be driven by hydrogen bonding, van der Waals forces, or specific interactions involving the chloro and hydroxyl groups.

Electrochemical methods like cyclic voltammetry (CV) are powerful tools for studying the adsorption and redox behavior of quinone derivatives on electrode surfaces. While specific CV data for this compound was not found in the search results, studies on analogous anthraquinone and naphthoquinone systems provide significant insight. researchgate.netresearchgate.net

In a typical CV experiment, quinones exhibit reversible or quasi-reversible redox peaks corresponding to the two-electron, two-proton reduction to the hydroquinone (B1673460) form, and its subsequent re-oxidation. The characteristics of these peaks (peak potential, peak separation, and current intensity) can provide information about the adsorption process, electron transfer kinetics, and the orientation of the molecules on the electrode surface. researchgate.net For instance, the adsorption of anthraquinone derivatives on an electrode surface can be detected by the presence of adsorption-controlled peaks in the voltammogram, which show a linear relationship between peak current and scan rate.

Studies on similar molecules show that parameters such as the electroactive area and the electron transfer rate constant can be determined from electrochemical data. researchgate.net The formation of self-assembled monolayers can passivate the electrode surface or, alternatively, create a modified electrode with specific catalytic or sensing properties. The presence of the hydroxyl and chloro groups in this compound would be expected to strongly influence its adsorption profile and electrochemical response compared to unsubstituted anthraquinone.

Adsorption Phenomena and Monolayer Formation on Surfaces

Isotherm Models for Surface Coverage Analysis (e.g., Frumkin adsorption isotherm)

The Frumkin isotherm can be expressed as:

θ / (1 - θ) * exp(-gθ) = K * c

where:

θ is the fractional surface coverage

g is the interaction parameter, which is positive for repulsive interactions and negative for attractive interactions between adsorbed molecules

K is the adsorption equilibrium constant

c is the concentration of the adsorbate in the bulk solution

The interaction parameter, g, is a key feature of the Frumkin model, distinguishing it from the Langmuir isotherm which assumes no interaction between adsorbed species. For aromatic compounds, the nature of the substituents can significantly influence these lateral interactions. nih.gov For instance, substituents capable of hydrogen bonding can lead to attractive interactions (negative g), promoting the formation of a more stable adsorbed layer. Conversely, bulky substituents or those with like charges can lead to repulsive interactions (positive g), making adsorption less favorable as the surface coverage increases.

Given the structure of this compound, with its potential for hydrogen bonding via the hydroxyl group and dipole-dipole interactions involving the chloro and carbonyl groups, it is plausible that its adsorption would exhibit non-ideal behavior that could be modeled by the Frumkin isotherm. However, without specific experimental data, the values for the interaction parameter (g) and the adsorption equilibrium constant (K) remain undetermined.

Table 1: Hypothetical Frumkin Adsorption Isotherm Parameters for this compound

| Parameter | Symbol | Hypothetical Value | Description |

| Adsorption Equilibrium Constant | K | [Value not available] | Represents the equilibrium between the adsorbed and solution-phase species. |

| Interaction Parameter | g | [Value not available] | Quantifies the lateral interactions between adsorbed molecules. A negative value would indicate attraction, while a positive value would indicate repulsion. |

| Maximum Surface Coverage | Γmax | [Value not available] | The maximum amount of adsorbate that can be bound to the surface per unit area. |

Note: This table is for illustrative purposes only. The values are hypothetical as no specific experimental data for the Frumkin adsorption isotherm of this compound was found in the reviewed literature.

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of anthraquinones are central to their utility in various applications, including as redox mediators and in electrochemical sensing. The redox behavior of this compound is characterized by the reversible reduction of its quinone moiety. This process typically involves two successive one-electron transfer steps, forming a semiquinone radical anion and then a dianion. nih.govnih.gov

The redox potential, a measure of the ease with which a molecule is reduced or oxidized, is significantly influenced by the nature and position of substituents on the anthraquinone core. Electron-withdrawing groups, such as the chloro group, generally make the reduction more favorable, resulting in a less negative redox potential. Conversely, electron-donating groups, like the hydroxyl group, tend to make reduction more difficult, leading to a more negative redox potential. rsc.org

Studies on various substituted anthraquinones have provided insights into these substituent effects. For instance, a study on anthraquinone-2-sulfonate (AQS) derivatives showed that the introduction of a hydroxyl group at the 1-position (AQS-1-OH) resulted in a redox potential of -0.44 V, which was higher (less negative) than that of the parent AQS (-0.46 V). nih.gov In contrast, an amino group at the same position led to a lower redox potential. nih.gov Halogen substituents have been noted to have a substantial influence on the one-electron reduction potentials of quinones. nih.gov

The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry. A cyclic voltammogram would reveal the potentials at which the reduction and subsequent re-oxidation of the compound occur. The separation between the cathodic (reduction) and anodic (oxidation) peak potentials can provide information about the reversibility of the redox process. While specific cyclic voltammetry data for this compound is not extensively detailed in the available literature, data for related compounds allows for an estimation of its redox characteristics.

Table 2: Electrochemical Properties of this compound and Related Compounds

| Compound | Redox Process | Potential (V vs. reference electrode) | Method | Reference |

| Anthraquinone (AQ) | E1/2 (AQ/AQ•-) | -0.684 | Cyclic Voltammetry | rsc.org |

| Anthraquinone-2-sulfonate (AQS) | Redox Potential | -0.46 | Cyclic Voltammetry | nih.gov |

| 1-Hydroxy-anthraquinone-2-sulfonate (AQS-1-OH) | Redox Potential | -0.44 | Cyclic Voltammetry | nih.gov |

| This compound | E1/2 (Reduction) | [Value not directly available] | - | - |

| This compound | E1/2 (Oxidation) | [Value not directly available] | - | - |

Note: The redox potentials are dependent on the solvent, electrolyte, and reference electrode used. The table provides a comparative view based on available literature.

Advanced Research Applications and Mechanistic Investigations

Research in Material Science Applications

The potential of 1-chloro-4-hydroxyanthraquinone as a building block in material science is an active area of investigation. Its planar aromatic structure and the presence of functional groups make it a candidate for creating novel materials with specific electronic and surface properties.

Development of Functional Monolayers

Research is underway to utilize this compound in the development of functional monolayers. The ability of such compounds to self-assemble on various substrates is being explored to create highly ordered, thin films. These monolayers could potentially be used in a variety of applications, leveraging the specific chemical and physical properties imparted by the anthraquinone (B42736) core and its substituents.

Exploration in Electroactive Materials and Sensors

The electrochemical properties of this compound make it a person of interest for the development of electroactive materials. Its ability to undergo reversible redox reactions is a key feature being investigated for potential use in sensors and other electronic devices. The interaction of this molecule with different analytes and its response to electrical stimuli are central to this research.

Exploration in Dye Chemistry Research

This compound is a known chromophore, and its applications in dye chemistry are well-established. lookchem.com However, ongoing research continues to explore its potential in creating new and improved colorants.

Development of Novel Chromogenic Agents

Researchers are investigating the modification of the this compound structure to develop novel chromogenic agents. These new compounds could offer enhanced properties such as different color palettes, increased stability, or improved affinity for specific substrates. For instance, derivatives of hydroxyanthraquinones are being explored as chromogenic substrates for detecting microbial enzymes. nih.govrsc.org In the presence of specific enzymes, these substrates can be hydrolyzed, leading to a color change that allows for the identification of microorganisms. nih.govrsc.org

Research into Staining Properties for Biological Imaging

The staining properties of this compound and its derivatives are being investigated for applications in biological imaging. The ability of these compounds to selectively bind to and color specific cellular components is a key area of interest. This research aims to develop new stains that can provide clearer and more detailed images of biological structures for diagnostic and research purposes. For example, the related compound 1-amino-4-hydroxyanthraquinone (B1669015) is used as a fluorescent indicator. medchemexpress.com

Investigations into Biological Activities and Molecular Mechanisms

Beyond its applications in materials and dyes, this compound is also being studied for its potential biological activities. The anthraquinone scaffold is present in many naturally occurring and synthetic compounds with a wide range of biological effects.

Research into the biological activities of anthraquinone derivatives is extensive. Studies have shown that compounds with the anthraquinone core structure can exhibit various effects, including antibacterial and antitumor activities. nih.gov The mechanisms of action are diverse and can involve the inhibition of biofilm formation, disruption of cell walls, and interference with nucleic acid and protein synthesis. nih.gov For instance, some hydroxyanthraquinone derivatives have demonstrated synergistic antibacterial activity when combined with other antimicrobial agents. nih.gov The planar structure of anthraquinones is believed to play a role in their biological activity, though it can also affect their solubility. nih.gov

Investigations into the specific biological profile of this compound aim to understand how the chloro and hydroxyl substitutions on the anthraquinone ring influence its interactions with biological targets. This includes studies on its potential to modulate cellular pathways and its structure-activity relationships.

Mechanistic Studies of Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of anthraquinone derivatives are a significant area of research. While specific mechanistic studies on this compound are not extensively detailed in the provided information, the broader class of anthraquinones is known to exert its effects through various mechanisms. These can include the disruption of biofilms, which are protective matrices for microbial communities, and interference with essential cellular processes like nucleic acid and protein synthesis. nih.gov

For instance, some anthraquinones inhibit the formation of biofilms by preventing bacterial adhesion and interfering with the production of the extracellular polymeric matrix. nih.gov They can also impact the synthesis of bacterial DNA and proteins, crucial for their survival and replication. nih.gov In fungi, the mechanism often involves the disruption of the cell membrane's integrity, primarily by interfering with ergosterol, a vital component of the fungal cell membrane. researchgate.net The alteration of the plasma membrane can lead to leakage of essential cellular components. researchgate.net

Research into Cytotoxic Effects on Cancer Cell Lines

This compound and related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, prompting investigations into their potential as anticancer agents.

Induction of Cell Cycle Arrest

A common mechanism by which anthraquinone derivatives exert their anti-cancer effects is by inducing cell cycle arrest, effectively halting the proliferation of cancer cells. mdpi.comnih.govnih.gov Studies on similar anthraquinone compounds have shown that they can cause an accumulation of cells in specific phases of the cell cycle, such as the G0/G1 or G2/M phase. nih.govresearchgate.net This arrest is often associated with the modulation of key regulatory proteins. For example, the downregulation of cyclins (like Cyclin D1 and Cyclin A) and cyclin-dependent kinases (CDK4 and CDK2) has been observed. nih.govnih.gov These proteins are crucial for the progression of the cell cycle, and their inhibition prevents cancer cells from dividing. nih.gov Furthermore, some anthraquinones can influence the expression of tumor suppressor proteins, such as p21 and p53, which play a role in halting the cell cycle in response to cellular stress or DNA damage. researchgate.net

Mechanisms of Apoptosis Induction

In addition to cell cycle arrest, this compound and its analogs can induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com This is a critical mechanism for eliminating cancerous cells. The induction of apoptosis can occur through various pathways. One significant pathway involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and trigger apoptotic signaling cascades. mdpi.commdpi.com

The apoptotic process is often characterized by the activation of caspases, a family of protease enzymes that execute the dismantling of the cell. nih.govresearchgate.net The cleavage of poly-(adenosine diphosphate (B83284) ribose) polymerase (PARP) by caspases is a well-established marker of apoptosis. mdpi.com Furthermore, the expression of proteins in the Bcl-2 family, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, can be modulated by these compounds to favor cell death. nih.gov Some anthraquinones have also been shown to induce the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. mdpi.com

Interactions with DNA and Topoisomerase Enzymes

Anthraquinones are known to interact with DNA, which is a key aspect of their cytotoxic activity. researchgate.net Their planar tricyclic structure allows them to intercalate between the base pairs of the DNA double helix. researchgate.net This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death.

Furthermore, some anthraquinones function as topoisomerase inhibitors. nih.gov Topoisomerases are enzymes that are essential for resolving topological problems in DNA during processes like replication and transcription. By inhibiting these enzymes, anthraquinones can lead to the accumulation of DNA strand breaks, which triggers a DNA damage response and can ultimately induce apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Cytotoxicity

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of anthraquinone derivatives. These studies aim to understand how modifications to the chemical structure of the molecule affect its cytotoxic activity. nih.govnih.gov For instance, the position and nature of substituent groups on the anthraquinone core can significantly influence its potency and selectivity against different cancer cell lines. nih.govresearchgate.net

Research has shown that the presence and position of hydroxyl groups and other functional groups can impact the compound's ability to interact with its biological targets. nih.gov SAR studies help in the rational design of new derivatives with improved efficacy and potentially reduced side effects. nih.govnih.gov By systematically altering the structure, researchers can identify the key pharmacophoric features responsible for the desired cytotoxic effects. researchgate.net

Development and Evaluation of Chromogenic Enzyme Substrates

Beyond therapeutic applications, hydroxyanthraquinone derivatives are being explored for their use in diagnostic tools. Specifically, they have been developed and evaluated as chromogenic enzyme substrates for the detection of microbial enzymes. rsc.orgnih.gov In this application, a glycoside derivative of the hydroxyanthraquinone is synthesized. nih.gov When a specific microbial enzyme, such as β-d-galactosidase or β-d-glucuronidase, is present, it cleaves the glycosidic bond. rsc.org This enzymatic hydrolysis releases the hydroxyanthraquinone aglycone, which produces a distinct color change. rsc.orgnih.gov This colorimetric detection method allows for the rapid and visual identification of specific microorganisms. rsc.org For example, different hydroxyanthraquinone-based substrates have shown promise in detecting clinically relevant bacteria like E. coli and Pseudomonas aeruginosa. rsc.orgnih.gov

Compound Names

| Compound Name |

| This compound |

| Alizarin |

| Aloe-emodin |

| Anthrarufin |

| Ciprofloxacin |

| Doxorubicin |

| Emodin |

| Juglone |

| Lawsone |

| Lucidin-ω-methyl ether |

| Mitoxantrone |

| Physcion |

| Quinizarin (B34044) |

| Rhein |

| Xanthopurpurin |

Detection of Microbial Enzymes

Currently, there is no publicly available scientific research detailing the use of this compound as a chromogenic or fluorogenic substrate for the detection of microbial β-D-galactosidase, β-D-glucuronidase, or β-D-ribosidase. While other hydroxyanthraquinone derivatives, such as those based on quinizarin (1,4-dihydroxyanthraquinone) and 1-hydroxyanthraquinone (B86950), have been investigated as potential substrates for these enzymes, similar studies involving the chlorinated analogue this compound have not been reported in the available literature.

Research into Other Investigated Biological Mechanisms

Comprehensive searches of scientific databases and chemical literature indicate a lack of research into the specific antidiabetic, antimalarial, or anti-inflammatory properties of this compound. While the broader class of anthraquinones has been a source of compounds with diverse biological activities, and other quinoline-based structures like chloroquine (B1663885) are well-known antimalarials, specific studies focusing on the therapeutic potential of this compound itself in these areas are not present in the available research. The compound is noted primarily as a chemical intermediate, for instance, in the synthesis of certain dyes like Acid Violet 48. industrialchemistry.org There is no documented evidence from research studies to support its application or investigation as an antidiabetic, antimalarial, or anti-inflammatory agent.

Future Research Directions and Emerging Trends

Development of Sustainable Synthesis Routes

The future of chemical manufacturing for compounds like 1-Chloro-4-hydroxyanthraquinone is increasingly focused on green chemistry. Traditional synthesis methods for related anthraquinones have often involved harsh conditions, multi-step procedures, and the use of toxic catalysts. researchgate.netrice.edu For instance, older preparative routes sometimes required high temperatures and pressures, or environmentally hazardous materials.

Modern research is pivoting towards more sustainable pathways. These include one-pot relay processes that reduce waste and save time by combining multiple reaction steps. thieme.de A key goal is the development of bifunctional catalysts that can facilitate both the necessary chemical reactions (like condensation and oxidation) and be regenerated and reused multiple times. researchgate.net Future synthetic strategies will likely emphasize:

Palladium-catalyzed reactions: These methods offer efficient and direct ways to build the functionalized anthraquinone (B42736) core. thieme.de

Avoidance of hazardous reagents: Research is actively moving away from toxic inputs like carbon monoxide gas, opting for more accessible and safer materials. thieme.de

Streamlined processes: Novel variations of chemical reactions, such as the Hauser-Kraus annulation, are being developed to improve efficiency and yield for substituted anthraquinones. rice.edu

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules. For this compound, advanced computational methods are being used to predict its properties and biological functions before it is even synthesized. This in silico approach saves significant time and resources. researchgate.netmdpi.com

High-throughput virtual screening (HTVS) allows researchers to evaluate vast libraries of potential derivative molecules. mdpi.comfrontiersin.org Key computational techniques include:

| Computational Method | Application for this compound | Research Goal |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity (e.g., antioxidant, anticancer) based on molecular structure. researchgate.netfrontiersin.org | To identify the most promising derivatives for synthesis and testing. |

| Molecular Docking | Simulates how the compound binds to specific biological targets like proteins or DNA. frontiersin.orgnih.gov | To understand the mechanism of action and design more potent inhibitors. |

| Density Functional Theory (DFT) | Calculates electronic properties, such as redox potentials, to predict chemical reactivity. acs.orgnih.gov | To screen for applications in areas like organic electronics or batteries. |

| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of the compound with its biological target over time. frontiersin.org | To confirm the stability of the binding interaction predicted by docking. |

These computational tools help to establish a clear relationship between the compound's three-dimensional structure and its function, guiding the design of new derivatives with enhanced properties. frontiersin.org

Exploration of Novel Applications in Interdisciplinary Fields

While anthraquinones are historically known as dyes, future research is uncovering a wealth of potential applications for this compound and its derivatives across diverse scientific fields. eurekaselect.comresearchgate.net The core anthraquinone structure is a "privileged scaffold," meaning it can be modified to interact with a wide range of biological targets. thieme.de

Emerging applications are being explored in:

Oncology: Substituted 1-hydroxyanthraquinones have shown potent and selective anticancer activity against various human tumor cell lines. nih.gov Research is focused on developing these compounds as targeted anticancer agents that may inhibit crucial cellular proteins like topoisomerases. researchgate.netnih.gov